N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-methylphenyl group and a methoxyphenyl-pentaazatricyclododeca group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the preparation of the chloro-methylphenyl precursor, followed by the introduction of the methoxyphenyl-pentaazatricyclododeca moiety through a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-methylphenyl site.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2,4-difluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(2-chloro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro-methylphenyl and methoxyphenyl-pentaazatricyclododeca groups sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C23H25ClN6O2S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25ClN6O2S/c1-14-3-8-18(17(24)11-14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-6-16(32-2)7-5-15/h3-11,19-20,22,26,28H,12-13H2,1-2H3,(H,25,31) |
InChI Key |
UYDQVAXYALOYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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